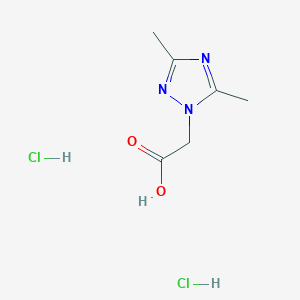

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11Cl2N3O2 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-4-7-5(2)9(8-4)3-6(10)11;;/h3H2,1-2H3,(H,10,11);2*1H |

InChI Key |

XMCAEIWSNQYSDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-1,2,4-Triazole

The triazole core is synthesized via cyclocondensation of acetamidine hydrochloride with hydrazine derivatives under reflux conditions. For example, heating acetamidine hydrochloride (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours yields 3,5-dimethyl-1H-1,2,4-triazole (85% purity).

Alkylation with Chloroacetic Acid

The triazole is alkylated using chloroacetic acid or its ethyl ester in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. For instance, reacting 3,5-dimethyl-1H-1,2,4-triazole (1.0 equiv) with ethyl chloroacetate (1.1 equiv) in DMF at 60°C for 4 hours yields the ethyl ester intermediate (72% yield). Subsequent hydrolysis with aqueous NaOH in toluene, followed by HCl treatment, affords the dihydrochloride salt (89% yield).

Limitations :

-

Low atom economy due to stoichiometric base usage.

Continuous-Flow Cyclization Strategy

A metal-free, two-step continuous-flow process has been developed to improve safety and efficiency. This "build-in" approach avoids isolation of hazardous intermediates.

Step 1: Formation of Acetimidamide Intermediate

Formamide reacts with N,N’-dimethylacetamide dimethylacetal in DMSO at 120°C under flow conditions (residence time: 13.3 minutes). This produces acetimidamide (5) with 91% purity.

Step 2: Triazole Cyclization

The acetimidamide reacts with ethyl hydrazinoacetate hydrochloride in a Hastelloy coil reactor at 25–70°C (residence time: 5–7 minutes). The triazole ester forms in 73% yield, which is hydrolyzed using NaOH and converted to the dihydrochloride salt via TFA treatment.

Advantages Over Batch Methods :

-

Safety : Mitigates risks from exothermic reactions and unstable intermediates.

-

Sustainability : Eliminates chromatography and reduces solvent waste.

Comparative Analysis of Methods

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) undergoes classical acid-base and nucleophilic acyl substitution reactions.

1.1 Esterification

Reacts with alcohols under acidic or coupling conditions to form esters:

-

Key Findings :

1.2 Decarboxylation

Thermal or oxidative decarboxylation produces CO₂ and a triazole derivative:

-

Conditions : Proceeds at 150–200°C in inert solvents (e.g., toluene).

1.3 Amide Formation

Coupling with amines via EDCI/HOBt forms stable amides:

-

Applications : Used to generate prodrugs or bioactive conjugates.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in coordination, substitution, and cycloaddition reactions.

2.1 Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu, Zn) via N-atom coordination:

| Metal | Product | Application |

|---|---|---|

| Cu(II) | Tetrahedral complexes | Catalytic azide-alkyne cycloaddition |

| Zn(II) | Octahedral complexes | Antimicrobial agents |

2.2 Electrophilic Substitution

Limited reactivity due to electron-donating methyl groups. Nitration/sulfonation requires strong acids (H₂SO₄/HNO₃) at >100°C.

2.3 Cycloaddition

Participates in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu catalysis:

Salt-Specific Reactions

The dihydrochloride salt influences solubility and stability:

3.1 Neutralization

Treatment with NaOH yields the free carboxylic acid:

3.2 Anion Exchange

Halide exchange with AgNO₃ produces nitrate salts:

Thermal and Oxidative Stability

| Condition | Observation | Mechanism |

|---|---|---|

| 250°C (N₂ atm) | Decomposition to methyltriazole + CO₂ | Radical-mediated decarboxylation |

| H₂O₂ (acidic) | Oxidative cleavage of triazole ring | Formation of NH₃ and CO₂ |

Biological Interactions

While not strictly synthetic, the compound interacts with enzymes:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess moderate to good activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the triazole ring is crucial for these activities, as it enhances the interaction with microbial targets.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Triazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results. For example, compounds with similar structures have demonstrated significant growth inhibition in colon carcinoma and breast cancer cell lines . The mechanism of action often involves the inhibition of critical enzymes or pathways essential for cancer cell survival.

Agricultural Applications

In agriculture, compounds containing triazole structures are utilized as fungicides due to their ability to inhibit fungal growth. The triazole moiety interferes with the biosynthesis of sterols in fungi, effectively controlling plant diseases . Research indicates that derivatives like 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride may enhance crop resistance to fungal pathogens.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Free Acid Form: 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid

CAS No.: 684249-99-8 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.16 g/mol Key Differences:

Levocetirizine Dihydrochloride

CAS No.: 130018-87-0 Molecular Formula: C₂₁H₂₅ClN₂O₃·2HCl Molecular Weight: 461.81 g/mol Structural Features: A piperazine derivative with a chlorophenyl-benzyl group and ethoxyacetic acid moiety. Key Differences:

Methyl 1H-1,2,4-Triazole-3-carboxylate

CAS No.: 4928-88-5 Molecular Formula: C₄H₅N₃O₂ Molecular Weight: 127.10 g/mol Key Differences:

(1H-1,2,4-Triazol-1-yl)methanol

CAS No.: 74205-82-6 Molecular Formula: C₃H₅N₃O Molecular Weight: 99.09 g/mol Key Differences:

- Hydroxymethyl substituent enables hydrogen bonding, altering reactivity.

- Applications: Used in polymer chemistry and as a ligand in catalysis .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride | 1187927-35-0 | C₆H₁₀ClN₃O₂ | 191.62 | Dihydrochloride salt, enhanced solubility | Pharmaceutical intermediate |

| 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (free acid) | 684249-99-8 | C₆H₉N₃O₂ | 155.16 | Carboxylic acid group, precursor | Metal coordination, synthesis |

| Levocetirizine Dihydrochloride | 130018-87-0 | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Antihistamine, complex structure | Allergy treatment |

| Methyl 1H-1,2,4-Triazole-3-carboxylate | 4928-88-5 | C₄H₅N₃O₂ | 127.10 | Ester group, lipophilic | Agrochemical synthesis |

| (1H-1,2,4-Triazol-1-yl)methanol | 74205-82-6 | C₃H₅N₃O | 99.09 | Hydroxymethyl substituent | Polymer chemistry, catalysis |

Key Findings

- Solubility and Stability : The dihydrochloride form of the triazole-acetic acid derivative offers superior water solubility compared to its free acid counterpart, making it preferable in aqueous reaction conditions .

- Structural Complexity vs. Activity : While Levocetirizine dihydrochloride is pharmacologically active, the triazole-acetic acid derivatives are primarily intermediates, highlighting the role of structural complexity in biological activity .

- Substituent Effects: Functional groups (e.g., ester, hydroxymethyl) significantly alter physicochemical properties.

Biological Activity

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to applications in antimicrobial, anticancer, and anti-inflammatory therapies.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- CAS Number : 684249-99-8

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of triazole compounds often stems from their ability to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This allows them to modulate various biochemical pathways effectively. Specifically, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride has been observed to exhibit:

- Antimicrobial Activity : Compounds with triazole structures have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves inhibition of key enzymes or disruption of cell membrane integrity.

- Anticancer Properties : The compound may exert anticancer effects through the inhibition of specific kinases or by inducing apoptosis in cancer cells. Research has indicated that similar triazole derivatives can inhibit tumor growth in various cancer models.

Biological Activity Data

A summary of the biological activities associated with this compound and related triazole derivatives is presented in the following table:

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical settings:

- Anticancer Study : A study demonstrated that a related triazole compound significantly reduced tumor size in mouse models of breast cancer. The compound inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.5 µM, showcasing its potential as a therapeutic agent against breast cancer .

- Antimicrobial Efficacy : Research indicated that 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride exhibited potent activity against Staphylococcus aureus and Escherichia coli strains, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by refluxing precursors (e.g., hydrazides) with acetic acid derivatives in solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) . To optimize yields:

- Use stoichiometric control (e.g., 1:1 molar ratio of triazole to chloroacetic acid derivatives).

- Employ reflux conditions (e.g., 18–24 hours) with inert atmospheres to prevent oxidation.

- Purify via recrystallization (water-ethanol mixtures) or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C): Confirm substitution patterns on the triazole ring and acetic acid moiety.

- FT-IR : Identify N-H stretching (triazole) and carbonyl (C=O) vibrations (~1700 cm⁻¹).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂Cl₂N₃O₂ at ~260 m/z).

- Elemental Analysis : Validate dihydrochloride salt formation (Cl⁻ content ~21%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth dilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Methodology : Apply factorial design (e.g., Box-Behnken) to test variables:

- Factors : Temperature (80–120°C), solvent polarity (DMSO vs. ethanol), catalyst concentration (0.5–2.0 mol%).

- Response Variables : Yield, purity, reaction time.

- Statistical Tools : ANOVA to identify significant factors; response surface models to predict optimal conditions .

Q. What computational methods can elucidate reaction mechanisms or molecular interactions?

- Methodology :

- DFT Calculations : Map energy pathways for triazole-acetic acid bond formation (e.g., transition state analysis).

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC purity)?

- Methodology :

- Cross-Validation : Compare NMR integration ratios with HPLC peak areas.

- Spiking Experiments : Add pure standards to identify impurities.

- Advanced Techniques : Use 2D NMR (e.g., HSQC) to resolve overlapping signals .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for dihydrochloride salts) .

Q. How can green chemistry principles be applied to its synthesis?

- Methodology :

- Solvent Selection : Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst Recycling : Use immobilized acids (e.g., sulfonic acid-functionalized silica) to reduce waste .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.